4-(2,3-dimethoxybenzyl)-6,7,8-trimethoxyisoquinoline
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Overview
Description
4-(2,3-dimethoxybenzyl)-6,7,8-trimethoxyisoquinoline is a useful research compound. Its molecular formula is C21H23NO5 and its molecular weight is 369.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 369.15762283 g/mol and the complexity rating of the compound is 450. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Beta-Adrenoceptor Agents
One significant area of research has been the synthesis and evaluation of methyl analogues of trimetoquinol, a compound structurally related to 4-(2,3-dimethoxybenzyl)-6,7,8-trimethoxyisoquinoline. These analogues exhibit selective beta 2-adrenoceptor activity, showing potential for therapeutic applications due to their selectivity for beta 2 receptors. The threo isomer has been highlighted as a potent and selective beta 2 stimulant in the tetrahydroisoquinoline class, indicating its promise for respiratory conditions like asthma or COPD (Sober et al., 1981).
Apamin-Sensitive Ca2+-Activated K+ Channels
Research into methoxylated 1,2,3,4-tetrahydroisoquinoliniums derived from N-methyl-laudanosine and N-methyl-noscapine has shown these compounds' affinity for apamin-sensitive binding sites. These findings suggest potential applications in neurological research, particularly in the modulation of Ca2+-activated K+ channels, which play critical roles in neural signaling and could be targets for treating various neurological disorders (Graulich et al., 2006).
Supramolecular Liquid Crystals
Another intriguing application is in the field of material science, where 6-dodecyloxyisoquinoline has been synthesized and used as a proton acceptor to generate novel mesogenic supramolecules. These supramolecular liquid crystals, constructed from isoquinoline complexed with various acids, introduce or modify mesogenic properties through fused N-heterocyclic rings, showcasing the compound's versatility in creating advanced materials with potential electronic, photonic, or display applications (Lin et al., 1999).
Photolabile Protecting Groups
Isoquinoline derivatives have also been explored as photolabile protecting groups for carboxylic acids. These studies reveal an improved efficiency for single-photon quantum efficiency and sensitivity to multiphoton-induced photolysis, highlighting their utility in developing caging groups for biological messengers. This application is crucial for controlled release of bioactive molecules in living organisms, paving the way for advancements in biochemistry and pharmacology (Fedoryak & Dore, 2002).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-[(2,3-dimethoxyphenyl)methyl]-6,7,8-trimethoxyisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-23-17-8-6-7-13(19(17)25-3)9-14-11-22-12-16-15(14)10-18(24-2)21(27-5)20(16)26-4/h6-8,10-12H,9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSUBSLWKFBRQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CC2=CN=CC3=C(C(=C(C=C23)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.